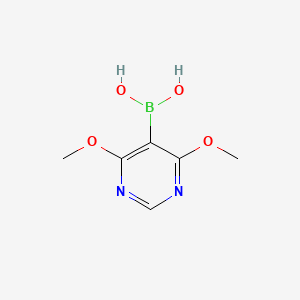
Cucurbitacin I hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cucurbitacin I hydrate is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenes. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound is known for its potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cucurbitacin I hydrate can be synthesized through various methods. One common approach involves the hydrolysis of cucurbitacin E. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process . Additionally, advanced extraction techniques such as supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction have been employed to isolate cucurbitacins from plant sources .
Industrial Production Methods
Industrial production of this compound often involves the extraction of cucurbitacins from plant materials, followed by purification processes. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Cucurbitacin I hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the triterpene structure.
Substitution: Substitution reactions can occur at various positions on the cucurbitacin molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various cucurbitacin derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Cucurbitacin I hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of triterpenes and their derivatives.
Biology: Researchers utilize this compound to investigate its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: This compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
Cucurbitacin I hydrate exerts its effects primarily through the inhibition of the JAK2/STAT3 signaling pathway. This pathway is crucial for cell proliferation, survival, and immune response. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) and inhibits tumor growth . Additionally, it interacts with various molecular targets, including Bcl-2/Bax, caspases, cyclins, and NF-κB, to modulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cucurbitacin I hydrate is unique among cucurbitacins due to its specific inhibition of the JAK2/STAT3 pathway. Similar compounds in the cucurbitacin family include:
Cucurbitacin B: Known for its anti-inflammatory and hepatoprotective properties.
Cucurbitacin E: Exhibits potent anticancer activity and is often used as a precursor for synthesizing other cucurbitacins.
Cucurbitacin D: Studied for its antimicrobial and antioxidant properties.
Each of these compounds has distinct biological activities and molecular targets, making them valuable for various research and therapeutic applications .
Eigenschaften
Molekularformel |
C30H42O7 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
(8S,9S,13R,14S)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17?,19?,20-,23?,27-,28+,29+,30?/m0/s1 |
InChI-Schlüssel |
NISPVUDLMHQFRQ-YMORRJOWSA-N |
Isomerische SMILES |
C[C@@]12CC(C([C@]1(CC(=O)[C@]3([C@H]2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C(C)(C(=O)/C=C/C(C)(C)O)O)O |
Kanonische SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)





![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)


![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)


